2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-5-4(6(12)13)2-1-3-11(5)10-7/h1-3H,(H2,8,10)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQGKHDKAYETDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C under microwave irradiation .
Another method involves a mechanochemical approach where azinium-N-imines react with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be performed under controlled conditions to ensure high yield and purity. The microwave-mediated synthesis mentioned above is one such method that demonstrates good scalability and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The presence of amino and carboxylic acid groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . The compound binds to the active site of the target, inhibiting its activity and thereby modulating the biological pathway involved.
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Analogs
- 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (): Replaces the pyridine ring with pyrimidine, introducing an additional nitrogen atom. Exhibits potent antitumor activity, with compound 5l showing 97.60% growth inhibition against Panc-1 cells . Synthesized via a one-pot Biginelli-like reaction, contrasting with the recyclization methods used for pyridine-based analogs .
Tetrazolo vs. Triazolo Systems
Substituent Modifications
Carboxylic Acid Derivatives
- Used in agrochemical research due to trifluoromethyl’s metabolic stability .
Halogen and Hydroxyl Substituents
- Discontinued commercial availability suggests challenges in synthesis or stability .
2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid ():
Antitumor Activity
Antimicrobial Activity
Biological Activity
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of nitrogen atoms within its structure contributes to its reactivity and pharmacological properties.
The molecular formula of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is , with a molecular weight of 178.15 g/mol. Its structure features an amino group and a carboxylic acid, which are critical for its biological activity.
Biological Activity Overview
Research indicates that 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid exhibits various biological activities, including:
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, notably Janus kinases (JAK1 and JAK2), which are implicated in inflammatory and autoimmune diseases.
- Antiviral Activity : The compound has shown potential against viral infections by disrupting key protein-protein interactions essential for viral replication.
- Anticancer Properties : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The amino and carboxylic functional groups facilitate binding to target sites, influencing enzymatic activity and cellular processes.
Enzyme Inhibition Studies
A series of studies have evaluated the inhibitory effects of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid on JAK enzymes. The results indicated that the compound could effectively reduce the activity of these enzymes in vitro, with IC50 values suggesting significant potency.
Antiviral Activity
In antiviral assays against influenza virus strains, the compound demonstrated IC50 values indicating effective inhibition of viral replication:
| Compound | IC50 (µM) | EC50 (µM) | Reference |
|---|---|---|---|
| 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | 31 | >100 | |
| Ribavirin (control) | 10 | >250 |
These results highlight its potential as a therapeutic agent in treating viral infections.
Anticancer Activity
The compound's effect on cancer cell lines has also been investigated. For instance, it showed promising results in inhibiting the growth of HeLa and HCT116 cells:
Case Studies
Several case studies have highlighted the potential applications of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid in clinical settings:
- Inflammatory Diseases : A study demonstrated that this compound effectively reduced inflammation markers in animal models by inhibiting JAK pathways.
- Viral Infections : In vitro studies showed that treatment with this compound led to a significant decrease in viral load in infected cells.
- Cancer Treatment : Research indicated that it could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Q & A
Q. What are the established synthetic routes for 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid?
The compound can be synthesized via:
- Cyclization of oxadiazolopyridinium salts : 8-Cyanooxadiazolopyridinium perchlorates react with ammonia or cyanamide to yield the target compound. For instance, heating with cyanamide produces 2-amino-5,7-dimethyl derivatives (Scheme 22) .
- Copper-catalyzed radical cyclization : Reactions of 1,2-bis(arylethylidene)hydrazines with benzylidenemalononitriles form triazolo-pyridine scaffolds under Cu catalysis, adaptable for carboxylate functionalization .
- Multicomponent reactions : Use of iodine-catalyzed pseudo five-component reactions with aminopyridines and α,β-unsaturated carbonyls .
Table 1 : Key Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Oxadiazolopyridinium salt cyclization | Cyanamide, acetic acid, 100°C | 60-75 | |
| Copper-catalyzed cyclization | Cu(OAc)₂, DMF, 80°C | 55-70 |
Q. How is the compound characterized structurally and functionally?
- X-ray crystallography : Resolves regiochemistry of substituents (e.g., methyl vs. carboxylate groups) and confirms fused triazole-pyridine core .
- NMR/FTIR : ¹H/¹³C NMR identifies amino (-NH₂) and carboxylic acid (-COOH) protons/carbons. FTIR confirms C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS validates molecular weight (178.15 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Catalyst selection : Pd(OAc)₂ (10 mol%) in DMF improves cyclization efficiency for triazolo-pyridine formation .
- Solvent effects : Acetic acid promotes cyclization of oxadiazolopyridinium salts, while DMF enhances solubility of intermediates .
- Temperature control : Heating above 200°C during oxadiazole-to-nitrile conversion minimizes side products .
Q. What strategies address poor aqueous solubility for bioactivity assays?
- Derivatization : Methyl esterification (e.g., methyl 8-carboxylate derivatives) improves lipophilicity .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro testing .
- Salt formation : Piperidinium salts of carboxylate analogs enhance solubility in polar solvents .
Q. How do structural modifications influence biological activity?
- Substituent effects :
- Electron-withdrawing groups (Cl, CN) : Enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
- Aromatic rings at position 2 : Improve fluorescence properties (quantum yield Φ = 0.45–0.65) for imaging applications .
- Table 2 : Structure-Activity Relationships (SAR)
| Modification Site | Functional Group | Biological Effect | Reference |
|---|---|---|---|
| Position 8 | COOH → COOCH₃ | Increased LogP (from 1.2 to 2.8) | |
| Position 2 | Phenyl vs. H | 3× higher PDE10 inhibition |
Q. How can computational methods guide the design of derivatives?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence or redox activity .
- Molecular docking : Models interactions with targets (e.g., PDE10 enzyme active sites) to prioritize substituents .
Q. How to resolve contradictions in reported synthetic yields or bioactivity data?
- Reproducibility checks : Validate catalyst purity (e.g., Cu(OAc)₂ vs. CuI) and reaction atmosphere (O₂-sensitive steps) .
- Bioassay standardization : Use consistent bacterial strains (e.g., ATCC 25923 for S. aureus) and solvent controls .
Methodological Guidance
- Handling air-sensitive intermediates : Conduct cyclization steps under nitrogen .
- Purification challenges : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to separate polar carboxylate derivatives .
- Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
